

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminobenzoic Acid

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Compound of Interest

Compound Name: 3-Aminobenzoate

Cat. No.: B8586502

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-aminobenzoic acid), is an aromatic organic compound with the molecular formula $C_7H_7NO_2$. It consists of a benzene ring substituted with a carboxyl group and an amino group at the meta-position. This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of compounds, including azo dyes and pharmaceuticals.^[1] Its physicochemical properties are crucial for its application in various fields, from chemical manufacturing to drug design and development.^[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-aminobenzoic acid, detailed experimental protocols for their determination, and insights into its biological interactions.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-aminobenzoic acid are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of 3-Aminobenzoic Acid

Property	Value	References
Molecular Formula	C ₇ H ₇ NO ₂	
Molar Mass	137.14 g/mol	
Appearance	White to off-white or yellowish crystalline solid	
Density	1.51 g/cm ³	
Melting Point	174 - 180 °C	
Boiling Point	Decomposes before boiling	
Flash Point	150 °C (closed cup)	[2]
LogP (Octanol/Water)	0.65	

Table 2: Acidity and Solubility of 3-Aminobenzoic Acid

Property	Value	References
pKa (carboxyl group)	3.07 (in H ₂ O)	
pKa (amino group)	4.79 (in H ₂ O)	
Solubility in Water	5.9 g/L (15 °C)	
Solubility in Organic Solvents	Soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. Slightly soluble in cold water and cold alcohol. Insoluble in benzene and gasoline.	

Table 3: Spectroscopic Data of 3-Aminobenzoic Acid

Spectroscopic Technique	Key Data	References
UV-Vis (in Methanol)	λ_{max} : 194 nm, 226 nm, 272 nm	[3]
FTIR (KBr pellet)	Major peaks indicative of N-H, C-H (aromatic), C=O, and C=C bonds.	
^1H NMR (DMSO- d_6)	Signals corresponding to aromatic protons and the amine group protons.	
^{13}C NMR (DMSO- d_6)	Signals corresponding to the seven carbon atoms in the molecule.	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-aminobenzoic acid are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of 3-aminobenzoic acid using potentiometric titration.

Materials:

- 3-aminobenzoic acid
- Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Deionized water
- pH meter with a combination glass electrode

- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (250 mL)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.1 g of 3-aminobenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to facilitate dissolution; ensure the solution is cooled to room temperature before titration.
- **pH Meter Calibration:** Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
- **Titration Setup:** Place the beaker containing the 3-aminobenzoic acid solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
- **Titration with NaOH:** Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the 3-aminobenzoic acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration until the pH reaches approximately 12.
- **Titration with HCl (for the second pKa):** Repeat the procedure with a fresh sample of 3-aminobenzoic acid, this time titrating with the standardized 0.1 M HCl solution to determine the pKa of the amino group.
- **Data Analysis:** Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the titration curve. The first pKa (carboxyl group) will be in the acidic region, and the second pKa (amino group) will be in the less acidic to neutral region.

Determination of Solubility by Gravimetric Method

This protocol describes the determination of the solubility of 3-aminobenzoic acid in a given solvent using the gravimetric method.

Materials:

- 3-aminobenzoic acid
- Selected solvent (e.g., water, ethanol)
- Conical flask with a stopper
- Thermostatic water bath or shaker
- Filtration apparatus (e.g., filter paper, funnel)
- Evaporating dish
- Analytical balance
- Oven

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of 3-aminobenzoic acid to a known volume of the solvent in a conical flask. Stopper the flask to prevent solvent evaporation.
- **Equilibration:** Place the flask in a thermostatic water bath or shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- **Filtration:** After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant to remove any undissolved solute.
- **Sample Weighing:** Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

- **Evaporation:** Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the 3-aminobenzoic acid (e.g., 60-80 °C).
- **Drying and Weighing:** Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is obtained.
- **Calculation:** The solubility (S) in g/L is calculated using the following formula: $S = (\text{Weight of residue (g)} / \text{Volume of filtrate (L)})$

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of 3-aminobenzoic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol). A typical concentration is in the range of 10-50 mg/L.
- **Analysis:** Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank. The wavelengths of maximum absorbance (λ_{max}) should be identified.[\[3\]](#)

FTIR Spectroscopy:

- **Sample Preparation (KBr Pellet):** Mix a small amount of finely ground 3-aminobenzoic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of 3-aminobenzoic acid in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube.
- **Analysis:** Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g.,

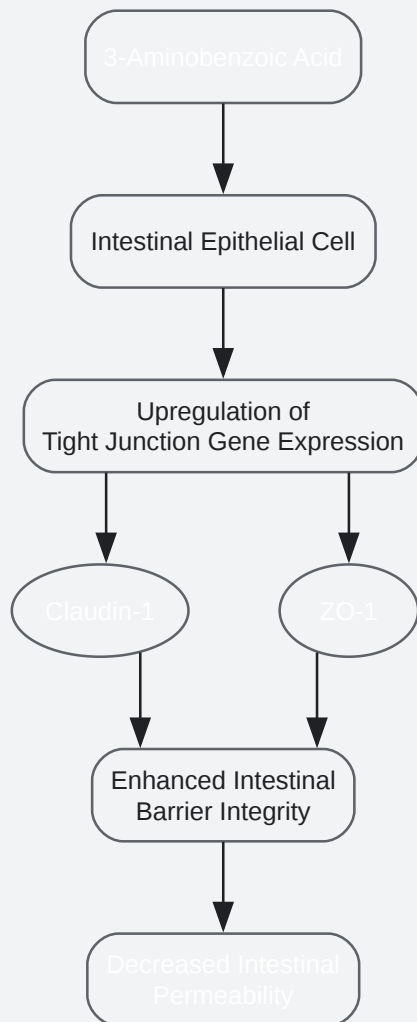
tetramethylsilane, TMS).

Signaling Pathway and Experimental Workflows

Signaling Pathway: Enhancement of Intestinal Barrier Function

Recent studies have shown that 3-aminobenzoic acid can enhance the integrity of the intestinal epithelial barrier. It achieves this by upregulating the expression of key tight junction proteins, namely Claudin-1 and Zonula occludens-1 (ZO-1).^{[3][4][5][6]} This suggests a potential therapeutic role for 3-aminobenzoic acid in conditions characterized by increased intestinal permeability, such as inflammatory bowel disease.

Signaling Pathway of 3-Aminobenzoic Acid on Intestinal Barrier Function

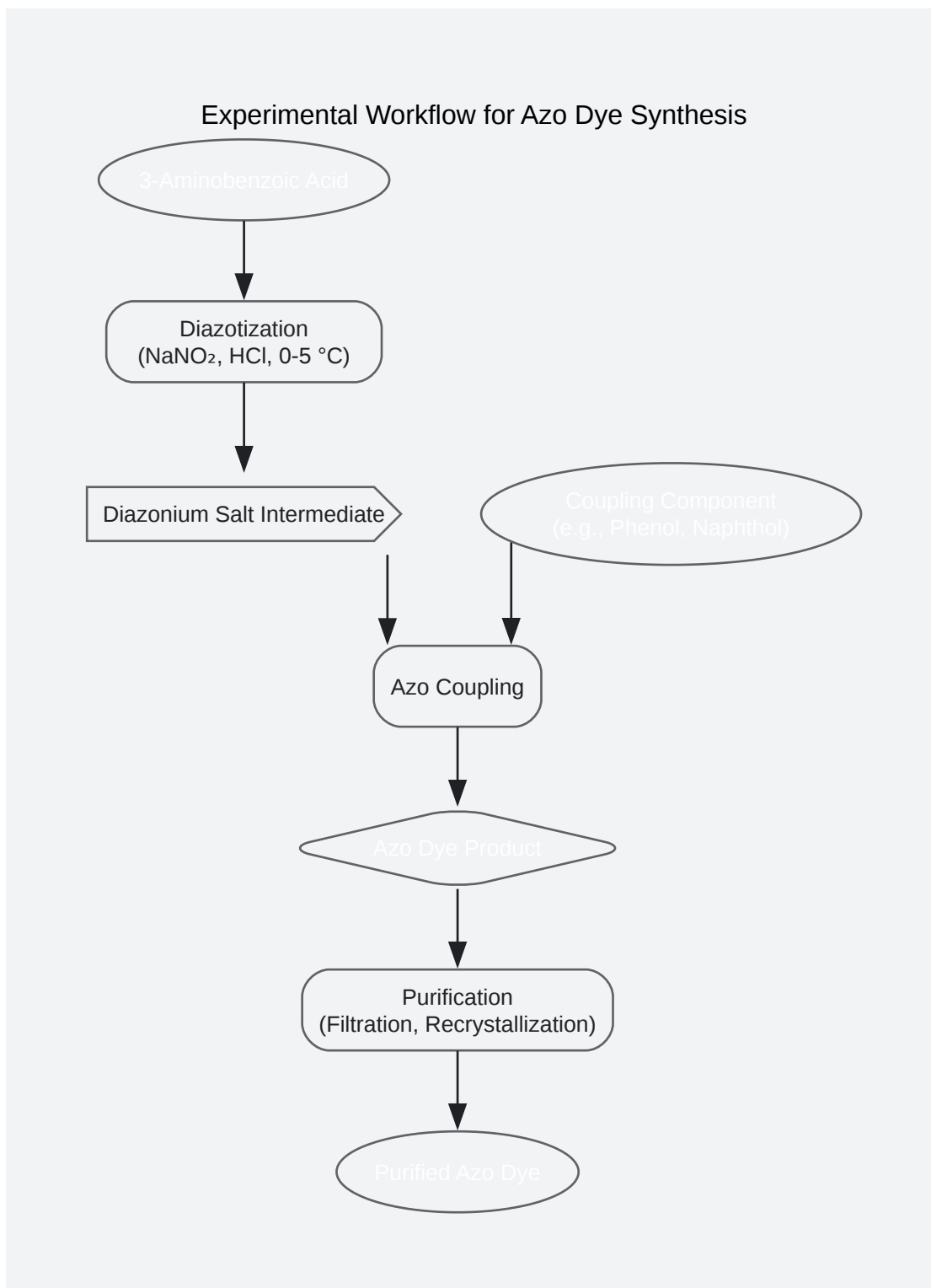


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Signaling Pathway of 3-Aminobenzoic Acid

Experimental Workflow: Synthesis of Azo Dyes

3-Aminobenzoic acid is a key precursor in the synthesis of azo dyes. The general workflow involves a two-step process: diazotization followed by an azo coupling reaction.

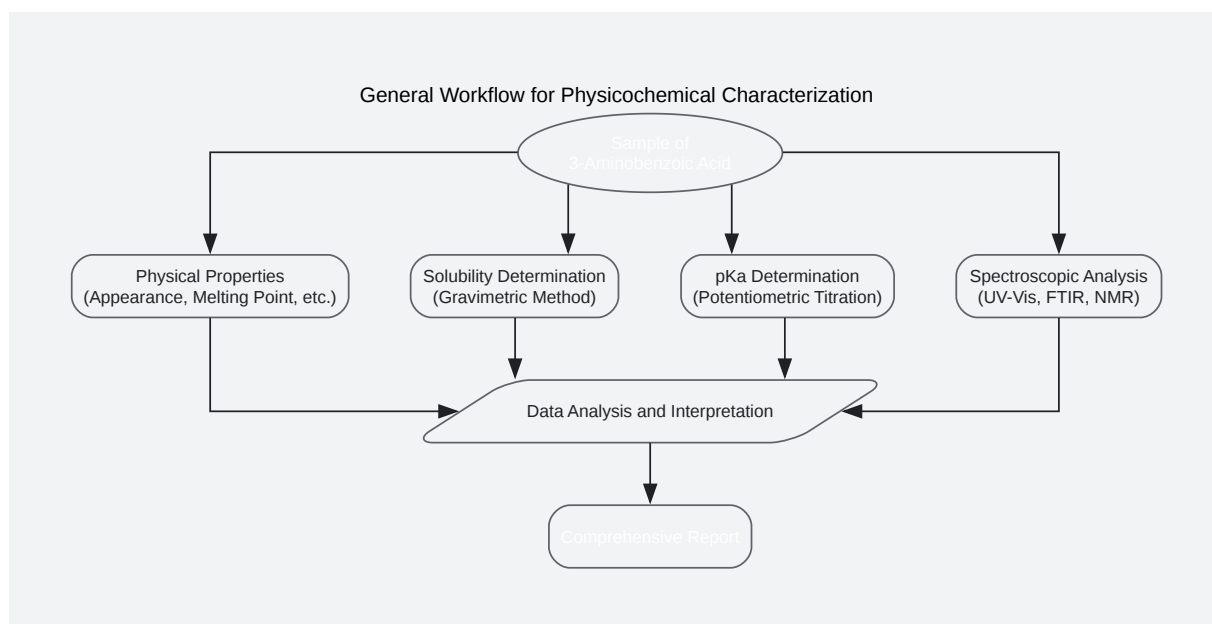


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Workflow for Azo Dye Synthesis

Experimental Workflow: Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a chemical substance like 3-aminobenzoic acid.



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Physicochemical Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 3-aminobenzoic acid, along with standardized experimental protocols for their determination. The compilation of quantitative data into structured tables offers a quick and accessible reference for laboratory work. Furthermore, the visualization of a key biological signaling pathway and common experimental workflows provides a deeper understanding of its

applications and analytical processes. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of 3-aminobenzoic acid in their respective areas of study.

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